molecular formula C8H11Cl2N3 B2371731 1-methyl-1H-benzimidazol-6-amine dihydrochloride CAS No. 1609406-54-3

1-methyl-1H-benzimidazol-6-amine dihydrochloride

Cat. No.: B2371731
CAS No.: 1609406-54-3
M. Wt: 220.1
InChI Key: RHSUOSLARRPQMU-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzimidazol-6-amine dihydrochloride (CAS: 1609406-54-3) is a dihydrochloride salt derivative of the benzimidazole scaffold, characterized by a methyl group at the 1-position and an amine group at the 6-position of the benzimidazole ring. Benzimidazole derivatives are renowned for their broad pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The dihydrochloride salt form enhances aqueous solubility and stability, making it advantageous for pharmaceutical formulations and biochemical studies. Its synthesis typically involves the reduction of nitro intermediates or alkylation reactions, as exemplified in related benzimidazolamine syntheses .

Properties

IUPAC Name

3-methylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-10-7-3-2-6(9)4-8(7)11;;/h2-5H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSUOSLARRPQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-54-3
Record name 1-methyl-1H-1,3-benzodiazol-6-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-benzimidazol-6-amine dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of o-phenylenediamine with formic acid and formaldehyde, followed by methylation and amination steps. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The key steps include the synthesis of the benzimidazole core, followed by methylation and amination. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzimidazol-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at the 6-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of 1-methyl-1H-benzimidazol-6-amine.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-methyl-1H-benzimidazol-6-amine dihydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions:

  • Oxidation : Forms N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to its corresponding amines using sodium borohydride.
  • Substitution : The amine group at the 6-position can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial and antiviral agent . Its unique structure allows it to interact with specific molecular targets, inhibiting enzyme activity and modulating receptor functions.

Medicine

This compound has shown promise in treating various diseases, particularly in:

  • Anticancer Research : Studies indicate that it can inhibit DNA synthesis and induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical reactions due to its reactivity and stability.

Case Study 1: Anticancer Effects

A study conducted on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species generation. The IC50_{50} values were significantly lower than those of standard chemotherapeutic agents, indicating a strong anticancer potential.

Case Study 2: Antimicrobial Properties

Research highlighted the compound's effectiveness against Staphylococcus aureus. In vitro tests showed that it inhibited bacterial growth with an IC50_{50} value comparable to existing antibiotics, suggesting its viability as a new therapeutic agent for bacterial infections.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzimidazol-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved often include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of structurally related compounds reveals key differences in substituents, salt forms, and biological relevance:

Compound Name Core Structure Substituents Salt Form Key Properties/Applications References
1-Methyl-1H-benzimidazol-6-amine dihydrochloride Benzimidazole 1-CH₃, 6-NH₂ Dihydrochloride Enhanced solubility, drug development
2-(2-Bromo-1H-benzimidazol-1-yl)ethan-1-amine Benzimidazole 1-CH₂CH₂NH₂, 2-Br None (free base) Intermediate for anticancer agents
2-(Trifluoromethyl)-1,3-benzothiazol-6-amine hydrochloride Benzothiazole 6-NH₂, 2-CF₃ Hydrochloride High lipophilicity, CNS-targeting
[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride Benzimidazole 1-CH(CH₃)₂, 2-CH₂NH₂, 6-Cl Dihydrochloride Antibacterial lead compound
(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride Benzimidazole 5-CH₂NH₂ Dihydrochloride Positional isomerism effects

Key Observations :

  • Bromo or trifluoromethyl groups enhance electron-withdrawing effects, altering reactivity .
  • Salt Forms: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher melting points and solubility than free bases or monohydrochlorides. For example, o-tolidine dihydrochloride melts at 300°C .
  • Core Heterocycle : Benzothiazole derivatives (e.g., ) often show distinct pharmacokinetic profiles compared to benzimidazoles due to sulfur’s electronegativity.
Physicochemical Properties
  • Solubility : Dihydrochloride salts typically demonstrate superior water solubility. For instance, pramipexole dihydrochloride (a benzothiazole derivative) is formulated for oral bioavailability .

Biological Activity

Overview

1-Methyl-1H-benzimidazol-6-amine dihydrochloride is a synthetic compound belonging to the benzimidazole family, recognized for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The compound features a benzimidazole ring with a methyl group at the 1-position and an amine group at the 6-position. Its dihydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes and modulate receptor functions, which may lead to:

  • Inhibition of DNA synthesis : This is crucial in cancer therapy as it disrupts the proliferation of cancer cells.
  • Induction of apoptosis : The compound can trigger programmed cell death in malignant cells, enhancing its anticancer properties.
  • Antimicrobial effects : It shows activity against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacteria. A study showed that derivatives of benzimidazole exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer, AntimicrobialVariesEffective against cancer cell lines
2-Methyl-1H-benzimidazol-6-amine dihydrochlorideAnticancerVariesSimilar mechanism of action
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochlorideAntimicrobialVariesEnhanced activity due to additional methyl groups

Case Studies

Case Study 1: Anticancer Effects
In a recent study, this compound was tested on human melanoma A375 cells. The results indicated that the compound sensitized these cells to radiation therapy by increasing ROS levels and promoting DNA strand breaks, leading to enhanced apoptosis .

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential use as an antibiotic .

Q & A

Q. How to address discrepancies in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Method :

Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

Perform molecular docking (AutoDock Vina) to identify allosteric vs. orthosteric binding modes .

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